1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea
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Overview
Description
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a naphthalene ring, a hydroxypropyl group, and a methoxyphenyl urea moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the hydroxypropyl group.
Urea Formation: The hydroxypropyl intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the urea moiety.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative.
Scientific Research Applications
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-3-(phenyl)propyl)-3-(2-methoxyphenyl)urea: Similar structure but with a phenyl group instead of a naphthalene ring.
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both a naphthalene ring and a methoxyphenyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-20-12-5-4-11-18(20)23-21(25)22-14-13-19(24)17-10-6-8-15-7-2-3-9-16(15)17/h2-12,19,24H,13-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFIDKMCGPDZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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